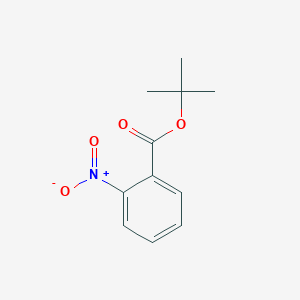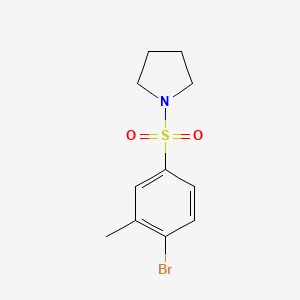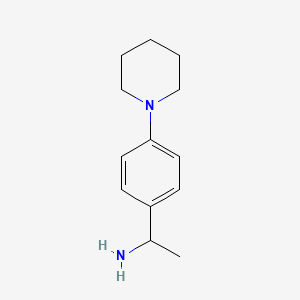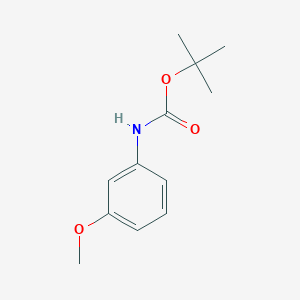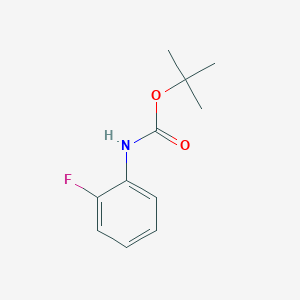
Tyr-Pro-Phe
描述
Tyr-Pro-Phe (Tyr-Phe) is an amino acid peptide that has been studied for its potential therapeutic applications in the treatment of a variety of diseases. It is composed of three amino acids, tyrosine (Tyr), proline (Pro) and phenylalanine (Phe). Tyr-Phe has been found to possess a variety of biological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.
科学研究应用
Oncology: Anticancer Properties
“Tyr-Pro-Phe” has been investigated for its role in cancer therapy. Research indicates that peptides containing this sequence can exhibit cytotoxic effects on cancer cells. For instance, cyclic peptides with the Pro-Phe sequence have shown cytotoxic and cytostatic effects in melanoma cells, suggesting potential applications in melanoma treatment .
Neuroscience: Neuroprotective Effects
In neuroscience, “Tyr-Pro-Phe” related peptides have been explored for their ability to cross the blood-brain barrier (BBB) and exhibit neuroprotective properties. Studies suggest that such peptides can potentially improve cognitive decline and combat memory impairment .
Cardiology: Cardiovascular Health
Peptides including “Tyr-Pro-Phe” may have implications in cardiology, particularly in the development of treatments for heart-related conditions. Research into peptides with similar sequences has focused on their potential to target heart tissue and improve drug delivery systems for treating congestive heart failure .
Immunology: Immune Modulation
The immunomodulatory potential of “Tyr-Pro-Phe” and related peptides is an area of interest, with studies examining their effects on immune cells and inflammatory responses. The sequence has been linked to peptides that exert cytotoxic effects, which could be leveraged in designing new immunotherapies .
Endocrinology: Metabolic Regulation
In endocrinology, “Tyr-Pro-Phe” related peptides have been studied for their role in metabolic regulation. They have been associated with the modulation of serum kynurenines, which are markers of human health and can be influenced by factors such as fasting and exercise .
Pharmacology: Drug Development
The pharmacological applications of “Tyr-Pro-Phe” encompass its incorporation into novel drug designs. Peptides containing this sequence have been synthesized and evaluated for their therapeutic potential, including their use as opioid peptidomimetics and in enhancing drug transport across the BBB .
属性
IUPAC Name |
2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c24-18(13-16-8-10-17(27)11-9-16)22(29)26-12-4-7-20(26)21(28)25-19(23(30)31)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,27H,4,7,12-14,24H2,(H,25,28)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMWNNJFKNDKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405408 | |
| Record name | Tyr-Pro-Phe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyr-Pro-Phe | |
CAS RN |
72122-59-9 | |
| Record name | Tyr-Pro-Phe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Tyr-Pro-Phe and its analogs?
A1: Tyr-Pro-Phe and many of its analogs exhibit high affinity and selectivity for the μ-opioid receptor (MOR). [, , ] MOR is a G protein-coupled receptor primarily responsible for mediating the analgesic and euphoric effects of opioids.
Q2: How does the C-terminal modification of Tyr-Pro-Phe influence its activity?
A2: Extending Tyr-Pro-Phe with Proline and amidating the C-terminus yields morphiceptin (Tyr-Pro-Phe-Pro-NH2), a potent and specific MOR agonist. [] This modification significantly enhances its affinity for MOR compared to the tripeptide alone.
Q3: Can modifications to Tyr-Pro-Phe generate opioid receptor antagonists?
A3: Yes, specific modifications can transform Tyr-Pro-Phe analogs into MOR antagonists. For instance, replacing Phenylalanine in position 4 of endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) with D-1-Naphthylalanine or D-2-Naphthylalanine results in peptides with antagonist activity at the MOR. []
Q4: What are the downstream effects of MOR activation by Tyr-Pro-Phe analogs?
A4: Activation of MOR by these analogs leads to a cascade of intracellular events, including inhibition of adenylate cyclase, decreased cAMP levels, and modulation of ion channels. These effects ultimately result in decreased neuronal excitability and reduced pain transmission. []
Q5: Do Tyr-Pro-Phe analogs interact with other opioid receptors besides MOR?
A5: While primarily targeting MOR, some analogs display affinity for other opioid receptors like the δ-opioid receptor (DOR). Interestingly, certain modifications can lead to mixed MOR agonist/DOR antagonist profiles, potentially offering therapeutic advantages in pain management. [, ]
Q6: What is the molecular formula and weight of Tyr-Pro-Phe?
A6: The molecular formula of Tyr-Pro-Phe is C23H27N3O5. Its molecular weight is 425.48 g/mol.
Q7: How does the incorporation of D-amino acids impact the structure and activity of Tyr-Pro-Phe analogs?
A7: Substituting D-amino acids, particularly at the Proline residue, can significantly influence the conformational flexibility and resistance to enzymatic degradation of these peptides. For instance, incorporating D-Proline in position 4 of β-casomorphin-5 (Tyr-Pro-Phe-Pro-Gly) resulted in enhanced analgesic activity and increased resistance to proteolysis. []
Q8: What are the structural features of Tyr-Pro-Phe analogs that contribute to their interaction with opioid receptors?
A8: Research suggests that the Tyrosine residue at the N-terminus, the Proline residue, and the aromatic ring of Phenylalanine are crucial for opioid receptor binding. The spatial arrangement of these pharmacophoric groups dictates the selectivity and affinity for different opioid receptor subtypes. [, ]
Q9: Can the conformational flexibility of Tyr-Pro-Phe analogs be modified?
A9: Yes, replacing Proline with six-membered ring analogs like piperidine carboxylic acids in position 2 of endomorphin-2 can alter the conformational flexibility of the peptide backbone. While not always yielding increased activity, these modifications provide valuable insights into the structural requirements for optimal receptor interaction. []
Q10: How do modifications at the C-terminus of Tyr-Pro-Phe affect its stability?
A10: Amidation of the C-terminus, as seen in morphiceptin, can increase resistance to enzymatic degradation compared to the free acid form. [] This modification is a common strategy in peptide drug design to enhance stability.
Q11: What are the challenges associated with the delivery of Tyr-Pro-Phe analogs as therapeutic agents?
A11: These peptides are susceptible to rapid enzymatic degradation in vivo, limiting their bioavailability and duration of action. Additionally, they exhibit poor penetration across the blood-brain barrier, posing challenges for targeting central opioid receptors. [, ]
Q12: What strategies can be employed to improve the stability and bioavailability of Tyr-Pro-Phe analogs?
A12: Several strategies can enhance their therapeutic potential, including: * Incorporation of D-amino acids []* Cyclization of the peptide backbone []* Conjugation to carrier molecules [, ]* Development of novel delivery systems like nanoparticles.
Q13: What are potential therapeutic applications of Tyr-Pro-Phe analogs beyond analgesia?
A13: Research suggests potential applications in:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B1276005.png)
